N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine
Description
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative characterized by a butan-2-ylidene backbone substituted with a 4-propan-2-yloxyphenyl group.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
YEYCDZHGPZTRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-(4-Propan-2-yloxyphenyl)-2-butanone
The ketone precursor is synthesized via Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one, catalyzed by acid-activated Montmorillonite clay. Key parameters include:
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 100–140°C | 75–81% |
| Molar ratio (phenol:ketone) | 3:1 to 1:3 | — |
| Catalyst loading | 0.6–2.0 g | — |
Alternative routes involve Claisen condensation of ethyl formate and acetone with sodium methoxide, followed by methoxylation.
Oxime Formation via Hydroxylamine Condensation
The ketone reacts with hydroxylamine hydrochloride (NHOH·HCl) under acidic or basic conditions to form the target oxime.
Traditional Method:
-
Conditions : Reflux in ethanol (12–24 h), stoichiometric NHOH·HCl.
-
Yield : 70–85%.
Ultrasound-Assisted Method:
Optimization Strategies
Solvent and Catalyst Selection
Reaction Monitoring
-
TLC : R = 0.45 (hexane:ethyl acetate, 3:1).
-
NMR :
Purification and Characterization
Purification Techniques
Analytical Data
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues with Hydrazide/Carbohydrazide Substituents
Compounds such as N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)thiophene-2-carbohydrazide (6d) and N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)nicotinohydrazide (6g) (from ) share the butan-2-ylidene core but differ in substituents:
- Key Differences: 6d and 6g feature thiophene or nicotinohydrazide groups instead of hydroxylamine. The hydroxylamine group in the target compound may enhance redox activity compared to the hydrazide derivatives, which are more polar due to carbonyl groups .
- Spectral Data :
- 1H NMR : Hydrazide derivatives (e.g., 6d) show δ ~8.0–9.0 ppm for aromatic protons, whereas hydroxylamine protons (NHOH) typically resonate near δ ~5.0–7.0 ppm .
- ESI-MS : Molecular ion peaks for hydrazides (e.g., 6d: m/z 487.1 [M+H]+) differ significantly from the target compound’s theoretical mass (~275–300 g/mol) due to substituent variations .
Hydroxylamine Derivatives with Regulatory Relevance
The compound N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine (listed in ) shares the hydroxylamine functional group but differs in the aromatic substituent:
- Structural Comparison :
Hydroxamic Acids and Antioxidant Activity
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () share the hydroxylamine-derived (-NHOH) group but have a carboxamide linkage:
- Functional Differences :
- Synthetic Pathways :
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituent | 1H NMR δ (ppm) | ESI-MS (m/z) |
|---|---|---|---|---|
| Target Compound* | ~290 | 4-propan-2-yloxyphenyl | NHOH: ~5.0–7.0 | [M+H]+: 291.2 (calc) |
| N'-(4-...)thiophene-2-carbohydrazide (6d) | 486.6 | Thiophene carbohydrazide | Aromatic: 8.0–9.0 | 487.1 [M+H]+ |
| N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine | 237.3 | Methylenedioxy phenyl | NHOH: ~6.5–7.5 | N/A |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | 252.7 | 4-chlorophenyl carboxamide | NHOH: ~9.0–10.0 | 253.1 [M+H]+ |
*Theoretical values for the target compound are estimated based on structural analogs.
Table 2: Functional and Regulatory Comparison
| Compound Name | Key Functional Group | Bioactivity/Regulatory Status |
|---|---|---|
| Target Compound | Hydroxylamine | Potential antioxidant/chelator |
| N'-(4-...)thiophene-2-carbohydrazide (6d) | Hydrazide | Polar, likely enzyme inhibitory |
| N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine | Hydroxylamine | Controlled substance (psychoactive) |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Hydroxamic acid | Antioxidant, iron chelation |
Q & A
Basic: What are the optimal synthetic routes for N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of hydroxylamine derivatives typically involves condensation reactions between ketones or aldehydes and hydroxylamine. For example, methyl isobutyl ketoxime (a structurally analogous compound) is synthesized via ketone-hydroxylamine condensation, with yields varying from 8% to 94% depending on reaction pH, temperature, and catalysts . For this compound, similar optimization is critical:
- pH Control: Acidic conditions (e.g., HCl catalysis) favor imine formation but may require neutralization to stabilize the hydroxylamine group.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous systems may hydrolyze intermediates.
- Catalysts: Use of trimethylsilylisocyanate (TMS-cyanate) has been effective in analogous reactions to stabilize reactive intermediates .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Prioritize H and C NMR to confirm the imine (C=N) bond and hydroxylamine (-NH-OH) group. For example, the imine proton in similar compounds resonates at δ 8.1–8.5 ppm, while hydroxylamine protons appear as broad singlets near δ 5.5 ppm .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize bond angles and planarity of the phenyl-butanylidene backbone .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting [M+H]+ ions .
Basic: How does pH affect the stability of this compound in biological or experimental buffers?
Methodological Answer:
Hydroxylamine derivatives are pH-sensitive. For instance, N-(2-methoxyphenyl)hydroxylamine undergoes spontaneous decomposition at pH 4.5 but remains stable at pH 7.4 . For this compound:
- Acidic Conditions (pH < 5): Risk of hydrolysis to ketone and hydroxylamine.
- Neutral/Basic Conditions (pH 7–9): Stability improves, but monitor for oxidation to nitroso derivatives.
- Buffering Agents: Use phosphate or Tris buffers to maintain pH 7.4 during enzymatic assays .
Advanced: What enzymatic pathways metabolize this compound, and how do interspecies differences (e.g., rat vs. human microsomes) impact toxicity studies?
Methodological Answer:
- CYP Enzymes: Rat hepatic microsomes pre-treated with β-naphthoflavone (CYP1A inducer) increase oxidative metabolism, generating reactive intermediates like o-aminophenol. In contrast, ethanol-induced CYP2E1 favors reductive pathways (e.g., forming aryl amines) .
- Species-Specific Metabolism: Rabbit microsomes produce higher levels of nitroso derivatives (potential carcinogens) compared to rats. Use human recombinant CYPs (e.g., CYP1A2, CYP2E1) to model human metabolic pathways .
- Experimental Design: Include NADPH cofactors in microsomal incubations to simulate redox conditions. Monitor metabolites via HPLC with UV/Vis detection (λmax ~255 nm) .
Advanced: How can computational modeling resolve contradictions in experimental reactivity data (e.g., divergent reaction yields)?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to explain yield disparities. For example, steric hindrance from the 4-propan-2-yloxy group may slow condensation kinetics.
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions. Polar solvents stabilize charge-separated intermediates in imine formation .
- Docking Studies: Predict binding affinities for enzymatic targets (e.g., CYP450s) to rationalize metabolic pathways .
Advanced: What strategies address discrepancies in crystallographic data, such as twinning or low-resolution diffraction?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å).
- Refinement Tools: SHELXL’s TWIN/BASF commands model twinned crystals, while SHELXE resolves phase problems in low-symmetry space groups .
- Validation: Check R-factors and electron density maps (e.g., using Coot) to ensure the hydroxylamine group is not disordered .
Advanced: How does the compound’s electronic structure influence its reactivity in radical or photochemical reactions?
Methodological Answer:
- EPR Spectroscopy: Detect radical intermediates (e.g., nitroxides) formed under UV light. The conjugated π-system in the butan-2-ylidene backbone may stabilize radicals .
- UV/Vis Spectroscopy: Monitor λmax shifts during photolysis; aromatic hydroxylamines often absorb at 250–300 nm .
- Theoretical Calculations: HOMO-LUMO gaps predict susceptibility to photooxidation. Lower gaps (e.g., <4 eV) indicate higher reactivity .
Advanced: What analytical workflows validate purity and detect trace impurities in synthetic batches?
Methodological Answer:
- HPLC-MS/MS: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- GC-FID: Detect volatile byproducts (e.g., unreacted ketones) with capillary columns (e.g., DB-5).
- NMR Purity Assays: F NMR (if fluorinated analogs exist) or spiking with authentic standards identifies contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
